molecular formula C14H16O2 B081493 (1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol CAS No. 13143-81-2

(1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol

Cat. No. B081493
CAS RN: 13143-81-2
M. Wt: 216.27 g/mol
InChI Key: HCIYYOMHGFDWPZ-BVUQATHDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol, commonly known as MMDA-2, is a psychoactive drug that belongs to the family of phenethylamines. MMDA-2 has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism Of Action

The exact mechanism of action of MMDA-2 is not fully understood, but it is believed to act primarily as a serotonin receptor agonist, specifically at the 5-HT2A and 5-HT2B receptors. MMDA-2 may also affect other neurotransmitter systems, such as dopamine and norepinephrine.

Biochemical And Physiological Effects

MMDA-2 has been shown to produce a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. MMDA-2 also produces changes in mood and perception, such as increased empathy, altered visual perception, and enhanced emotional processing.

Advantages And Limitations For Lab Experiments

MMDA-2 has several advantages for use in lab experiments, including its ability to produce consistent effects and its relatively low toxicity compared to other psychoactive compounds. However, MMDA-2 is highly regulated and difficult to obtain, which can limit its use in research.

Future Directions

Future research on MMDA-2 could focus on its potential therapeutic applications, such as its ability to enhance empathy and social behavior. Additionally, further studies could investigate the effects of MMDA-2 on different neurotransmitter systems and brain regions to better understand its mechanism of action. Finally, research could explore the use of MMDA-2 in combination with other psychoactive compounds to enhance its therapeutic effects.

Synthesis Methods

MMDA-2 can be synthesized through several methods, including the reduction of MMDA or the condensation of 3,4-methylenedioxyphenylacetone with nitroethane followed by reduction. The synthesis of MMDA-2 requires specialized equipment and expertise, as the compound is highly sensitive to air and moisture.

Scientific Research Applications

MMDA-2 has been used in scientific research to study its potential therapeutic applications, such as its ability to enhance empathy and social behavior. MMDA-2 has also been studied for its potential use in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD). Additionally, MMDA-2 has been used in studies investigating the effects of psychoactive compounds on the brain and behavior.

properties

CAS RN

13143-81-2

Product Name

(1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

(1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol

InChI

InChI=1S/C14H16O2/c1-16-13-8-6-12(7-9-13)14(15)10-2-3-11(14)5-4-10/h2-3,6-11,15H,4-5H2,1H3/t10-,11+,14?

InChI Key

HCIYYOMHGFDWPZ-BVUQATHDSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2([C@@H]3CC[C@H]2C=C3)O

SMILES

COC1=CC=C(C=C1)C2(C3CCC2C=C3)O

Canonical SMILES

COC1=CC=C(C=C1)C2(C3CCC2C=C3)O

synonyms

(1β,4β,7-syn)-7-(4-Methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol

Origin of Product

United States

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